Product packaging for 2'-Deoxy-2'-fluoroguanosine(Cat. No.:CAS No. 78842-13-4)

2'-Deoxy-2'-fluoroguanosine

Número de catálogo: B044010
Número CAS: 78842-13-4
Peso molecular: 285.23 g/mol
Clave InChI: UXUZARPLRQRNNX-DXTOWSMRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

2'-Deoxy-2'-fluoroguanosine is a synthetic nucleoside analog of guanosine where the 2'-hydroxyl group of the ribose sugar is substituted with a fluorine atom. This strategic modification confers significant biochemical stability by conferring resistance to hydrolysis by various nucleoside-metabolizing enzymes, making it a critical tool in nucleic acid research. Its primary research applications include the investigation and development of antiviral therapeutics, particularly against RNA viruses, where it can act as a chain terminator or a mutagenic agent when incorporated into the viral genome by viral polymerases. The fluorine substitution sterically and electronically mimics the natural 2'-hydroxyl group, often allowing for efficient binding and recognition by polymerase enzymes, while simultaneously preventing the formation of the 3'-5' phosphodiester linkage essential for chain elongation. Researchers also utilize this compound in the study of nucleoside transport mechanisms, cellular metabolism, and as a key building block in the synthesis of oligonucleotides for structural studies (e.g., X-ray crystallography) and for developing stable aptamers or diagnostic probes. This compound is provided as a high-purity, well-characterized material to ensure reliable and reproducible experimental results in your biochemical and pharmacological investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12FN5O4 B044010 2'-Deoxy-2'-fluoroguanosine CAS No. 78842-13-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-4-6(18)3(1-17)20-9(4)16-2-13-5-7(16)14-10(12)15-8(5)19/h2-4,6,9,17-18H,1H2,(H3,12,14,15,19)/t3-,4-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUZARPLRQRNNX-DXTOWSMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)F)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40229334
Record name 2'-Deoxy-2'-fluoroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78842-13-4
Record name 2'-Deoxy-2'-fluoroguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078842134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2'-Deoxy-2'-fluoroguanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40229334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Elucidation of 2 Deoxy 2 Fluoroguanosine S Biological Actions

Cellular Disposition and Anabolism of 2'-Deoxy-2'-fluoroguanosine

For this compound to exert its antiviral effects, it must first be taken up by host cells and then undergo a series of metabolic activation steps. This process, known as anabolism, converts the relatively inert nucleoside into a pharmacologically active nucleotide.

Upon entry into the cell, this compound is recognized as a substrate by host cell kinases. nih.gov These enzymes catalyze the transfer of phosphate (B84403) groups from adenosine (B11128) triphosphate (ATP) to the 5'-hydroxyl group of the nucleoside. thermofisher.comnih.gov This initial phosphorylation is a critical rate-limiting step in the activation cascade. The level of inhibition of viral replication has been observed to correlate with the extent of phosphorylation in different cell types. asm.org For instance, the anti-influenza activity of purine (B94841) 2'-deoxy-2'-fluororibosides is linked to the intracellular concentrations of their triphosphate forms and the substrate specificity of 2'-deoxycytidine (B1670253) kinase. researchgate.net The efficiency of this phosphorylation can vary between different cell lines, which in turn affects the compound's potency. asm.org

The phosphorylation proceeds in a stepwise manner, first to the monophosphate, then to the diphosphate, and finally to the active triphosphate form. asm.orggoogle.com While the specific kinases involved in the complete phosphorylation cascade of 2'-dFGuo are not fully elucidated in the provided context, the process is mediated by cellular enzymes. nih.govnih.gov

The sequential phosphorylation culminates in the formation of this compound-5'-triphosphate (2'-dFGuoTP). asm.orgnih.gov This triphosphate metabolite is the ultimate active form of the drug. asm.org Studies have confirmed that the triphosphate form is the active component, as both 2'-dFGuo and its monophosphate derivative show no activity against the viral enzyme complex in vitro. asm.org The accumulation of 2'-dFGuoTP within the cell is a key determinant of its antiviral efficacy. researchgate.net The level of 2'-dFGuoTP is influenced by the rates of both the anabolic phosphorylation and any catabolic dephosphorylation that may occur.

Molecular Mechanisms Governing Antiviral Efficacy

The antiviral action of this compound is primarily directed against viral polymerases, enzymes that are essential for the replication of the viral genome. cardiff.ac.uk The specificity of the active metabolite, 2'-dFGuoTP, for viral polymerases over host cellular polymerases is a hallmark of its mechanism.

In the context of influenza virus, the target of 2'-dFGuoTP is the viral RNA-dependent RNA polymerase, also known as the transcriptase complex. nih.govnih.gov This enzyme is responsible for both the transcription of viral messenger RNA (mRNA) and the replication of the viral RNA genome. cardiff.ac.uk

This compound-5'-triphosphate acts as a competitive inhibitor of the influenza virus transcriptase. nih.govnih.gov It mimics the natural substrate, guanosine (B1672433) triphosphate (GTP), and competes for the active site of the viral polymerase. The inhibitory effect is potent, with a reported inhibition constant (Ki) of 1.0 µM for the influenza virus transcriptase. nih.govnih.gov In contrast, cellular polymerases such as DNA polymerase alpha and RNA polymerase II are only weakly inhibited or are completely insusceptible to 2'-dFGuoTP. nih.govnih.gov This selectivity for the viral enzyme contributes to a favorable therapeutic index. asm.org Further evidence of specificity comes from studies with a partially resistant influenza virus, whose transcriptase was found to be 10-fold less susceptible to 2'-dFGuoTP, with a Ki of 13.1 µM. nih.govnih.gov

Table 1: Inhibitory Activity of this compound-5'-triphosphate (2'-dFGuoTP) against Viral and Cellular Polymerases

EnzymeOrganism/VirusInhibition Constant (Ki)Reference
Transcriptase Influenza Virus1.0 µM nih.govnih.gov
Transcriptase (partially resistant) Influenza Virus13.1 µM nih.govnih.gov
DNA Polymerase Alpha CellularWeakly inhibited/Insusceptible nih.govnih.gov
RNA Polymerase II CellularWeakly inhibited/Insusceptible nih.govnih.gov

This table summarizes the differential inhibitory effects of the active triphosphate metabolite of this compound on viral and host cell polymerases.

Beyond competitive inhibition, 2'-dFGuoTP also functions as a chain terminator of viral RNA synthesis. nih.govnih.gov During the elongation of the nascent viral RNA chain, the influenza virus polymerase can incorporate 2'-dFGuoTP into the growing strand in place of GTP. open.ac.uk However, the presence of the fluorine atom at the 2'-position of the ribose sugar sterically hinders the formation of the subsequent phosphodiester bond. escholarship.org This blockage of further elongation effectively terminates the synthesis of the viral RNA chain. nih.govnih.gov Studies using purified ribonucleoprotein complexes have demonstrated that the addition of a single molecule of 2'-dFGuoTP to the viral RNA is sufficient to cause chain termination, thus halting further transcription. nih.govnih.gov This chain termination is a critical component of the compound's ability to inhibit viral replication. nih.gov

Interactions with Viral RNA-Dependent RNA Polymerases and Transcriptases

Effects on Primary and Secondary Viral RNA Transcription

The nucleoside analog this compound (2'-dFGuo) demonstrates potent inhibitory effects on the transcription of viral RNA, as extensively studied in the context of the influenza virus. baseclick.eumedchemexpress.comnih.gov Following its administration, 2'-dFGuo is phosphorylated by host cellular enzymes into its active triphosphate form, this compound triphosphate (2'-dFGTP). baseclick.eumedchemexpress.comnih.gov This active metabolite directly interferes with the viral RNA synthesis process.

Research involving RNA hybridization has revealed that 2'-dFGuo can block both the primary and secondary transcription of influenza virus RNA. baseclick.eumedchemexpress.comnih.gov At a concentration of 10 µM, the compound effectively inhibits these transcriptional processes in infected cells. baseclick.eunih.gov The inhibition of secondary transcription may be a direct result of the blockage of primary transcription. baseclick.eu In vitro studies using purified ribonucleoprotein complexes have shown that the incorporation of a single nucleotide of 2'-dFGTP into the growing viral RNA strand results in chain termination, which effectively halts any further transcription by the viral polymerase. medchemexpress.comnih.gov

Disruption of Viral Replication Cycles

The inhibitory action of this compound is targeted at the early stages of the viral replication cycle. baseclick.eunih.gov Time-of-addition studies in influenza virus-infected chick embryo cells show that the compound is most effective when introduced within the first four hours of infection. baseclick.eunih.gov After this initial window, its efficacy diminishes, indicating that its mechanism is aimed at an early event in the virus's life cycle, specifically the transcription of viral RNA which is essential for producing viral proteins and replicating the viral genome. baseclick.eunih.gov

The mechanism of action is a reversible inhibition of viral replication. baseclick.eunih.gov The active triphosphate form, 2'-dFGTP, acts as a competitive inhibitor with respect to the natural substrate, guanosine triphosphate (GTP), for the viral RNA polymerase. baseclick.eumedchemexpress.com In the absence of GTP, 2'-dFGTP completely blocks the elongation of the viral RNA chain. medchemexpress.comnih.gov This prevention of viral RNA synthesis effectively stops the production of new viral particles, thereby disrupting the replication cycle. baseclick.eu This targeted disruption occurs without significantly affecting host cell protein synthesis, even at high concentrations of the parent compound. baseclick.eunih.gov

Differential Inhibition Profile: Viral Targets Versus Host Cellular Polymerases

A key feature of this compound's antiviral activity is its high degree of selectivity for viral enzymes over host cellular polymerases. baseclick.eumedchemexpress.comnih.gov The triphosphate metabolite, 2'-dFGTP, is a potent competitive inhibitor of the influenza virus transcriptase (an RNA-dependent RNA polymerase), exhibiting a Ki (inhibition constant) of 1.0 µM. baseclick.eumedchemexpress.comnih.gov This demonstrates a strong affinity for the viral enzyme.

In stark contrast, host cellular polymerases are significantly less susceptible to inhibition by 2'-dFGTP. baseclick.eumedchemexpress.comnih.gov Studies have shown that cellular DNA polymerase α and RNA polymerase II are only weakly inhibited or are entirely insusceptible to the compound. baseclick.eumedchemexpress.comnih.gov This lack of inhibition of host RNA polymerase II is particularly important, as inhibitors of this enzyme can disrupt influenza virus replication, but in this case, the antiviral effect is clearly not a consequence of inhibiting host cell functions. baseclick.eu The specificity for the influenza virus transcriptase was further confirmed in studies with a partially resistant virus, whose transcriptase was found to be tenfold less susceptible to 2'-dFGTP, with a Ki of 13.1 µM. baseclick.eumedchemexpress.com

EnzymeOrganism/VirusInhibitorInhibition Constant (Ki)Potency
Influenza Virus TranscriptaseInfluenza Virus2'-dFGTP1.0 µMHigh
Influenza Virus Transcriptase (Resistant Strain)Influenza Virus2'-dFGTP13.1 µMModerate
DNA Polymerase αHost Cell (Human)2'-dFGTPNot specified (Weakly inhibited)Low / Negligible
RNA Polymerase IIHost Cell (Rat Liver)2'-dFGTPNot specified (Insusceptible)Low / Negligible

Mechanisms Underlying Anticancer Potential

Modulation of DNA Synthesis and Replication Processes

As a purine nucleoside analog, this compound is recognized for its potential anticancer activities, which are primarily attributed to its ability to interfere with DNA synthesis and replication in tumor cells. medchemexpress.com The general mechanism for such antimetabolites involves intracellular phosphorylation to the triphosphate form, which can then act as a fraudulent substrate for DNA polymerases. nih.govnih.gov

The triphosphate form of the analog competes with the natural deoxynucleotide triphosphate (in this case, dGTP) for incorporation into the growing DNA strand during replication. nih.gov Once incorporated, the presence of the fluorine atom at the 2' position of the sugar moiety can disrupt the normal process of DNA chain elongation. nih.govresearchgate.net This often leads to chain termination, where the DNA polymerase is unable to add the next nucleotide, thereby halting DNA synthesis. nih.govnih.gov Furthermore, DNA containing the analog may be more resistant to excision by proofreading exonucleases, making the damage permanent and leading to the accumulation of non-functional DNA. nih.gov This direct inhibition of DNA synthesis and replication is a critical pathway for the cytotoxic effects of fluorinated nucleoside analogs in rapidly dividing cancer cells. nih.gov

Pathways Leading to Inhibition of Tumor Cell Proliferation

The disruption of DNA synthesis and the integrity of the genome by this compound triggers cellular stress responses that culminate in the inhibition of tumor cell proliferation and the induction of cell death. medchemexpress.comnih.gov The failure to complete DNA replication often leads to cell cycle arrest, preventing cancer cells from progressing through the phases required for cell division. nih.gov

Antiviral Research Applications of 2 Deoxy 2 Fluoroguanosine

Comprehensive Efficacy Against Influenza Viruses

2'-Deoxy-2'-fluoroguanosine is a nucleoside analog that has been the subject of significant research for its antiviral properties, particularly against influenza viruses. Its mechanism involves the inhibition of the influenza virus transcriptase complex, a key component in viral replication. nih.gov The compound requires intracellular phosphorylation to its triphosphate form to become an active inhibitor of the viral RNA polymerase. nih.gov

Research has established this compound as a potent and broad-spectrum inhibitor of influenza A viruses in vitro. nih.gov Studies have demonstrated its effectiveness across multiple subtypes, including H1N1, H2N2, and H3N2, with nearly equal potency. nih.gov This wide-ranging activity highlights its potential as a versatile anti-influenza agent. nih.gov The compound has been shown to be particularly effective against purine (B94841) analogues. researchgate.net In ferret models of influenza A (H3N2) infection, treatment with this compound significantly inhibited viral replication in the upper respiratory tract, leading to a reduction in fever and nasal inflammation. asm.orgnih.govnih.gov

The antiviral activity of this compound extends robustly to influenza B virus strains. It is recognized as a potent inhibitor of both influenza A and B types. medchemexpress.commedchemexpress.com In ferret studies, it demonstrated efficacy against influenza B, although the response was somewhat reduced compared to its effect on influenza A, suggesting that dosing may need optimization for different virus types. asm.orgnih.govnih.gov The compound's ability to inhibit both major types of influenza virus makes it a candidate for further investigation. nih.gov

Comparative studies have positioned this compound as a highly potent agent, in some cases exceeding the efficacy of established antiviral drugs. In mouse models, it was found to be significantly more effective than both amantadine (B194251) and ribavirin (B1680618) at reducing lung virus titers. asm.org In studies using human respiratory epithelial explants, this compound was approximately 50-fold more active than ribavirin against both influenza A and B viruses. nih.gov Similarly, in chicken embryo cells infected with an H7N1 influenza strain, its 50% inhibitory concentration (IC50) was markedly lower than that of ribavirin, indicating higher potency. nih.govtandfonline.com

Table 1: Comparative In Vitro Efficacy Against Influenza Viruses

CompoundVirus StrainCell LineIC50 / EC90Source
This compoundInfluenza A/FPV/Rostock/34 (H7N1)Chicken Embryo CellsIC50: 1.44 µM nih.gov
RibavirinInfluenza A/FPV/Rostock/34 (H7N1)Chicken Embryo CellsIC50: 14.4 µM nih.gov
Amantadine (as Remantadine HCl)Influenza A/FPV/Rostock/34 (H7N1)Chicken Embryo CellsIC50: <0.46 µM nih.gov
This compoundInfluenza A (H3N2)Human Respiratory Epithelial ExplantsEC90: ≤0.1 µg/ml nih.gov
RibavirinInfluenza A (H3N2)Human Respiratory Epithelial ExplantsEC90: ~5.0 µg/ml (50x less active) nih.gov

Efficacy Against Other Viral Pathogens

While extensively studied for influenza, the antiviral spectrum of this compound has also been evaluated against other viruses.

High antiviral activity of this compound has been demonstrated against Herpes Simplex Virus Type I (HSV-1). nih.govnih.gov In studies using chicken embryo cells, the compound showed potent inhibition of HSV-1, with an IC50 value of 0.093 µM. nih.gov This potency was comparable to that of the established anti-herpes drug acycloguanosine (Acyclovir) in the same assay. nih.gov The anti-HSV activity was also confirmed in Vero cells. nih.gov HSV is a common viral infection that can cause oral and genital ulcers. wikipedia.orgwho.int

Table 2: In Vitro Efficacy Against Herpes Simplex Virus Type I (HSV-1)

CompoundVirus StrainCell LineIC50Source
This compoundHSV-1 (Strain 1C)Chicken Embryo Cells0.093 µM nih.gov
Acycloguanosine (Acyclovir)HSV-1 (Strain 1C)Chicken Embryo Cells0.08 µM nih.gov
This compoundHSV-1Vero Cells<0.34 µM nih.gov
Acycloguanosine (Acyclovir)HSV-1Vero Cells<0.044 µM nih.gov

The class of nucleoside analogs, to which this compound belongs, is a major focus of research for combating human coronaviruses. nih.govoup.com The primary target for these analogs is the viral RNA-dependent RNA polymerase (RdRp), an enzyme essential for coronavirus replication. nih.govasm.org Human coronavirus OC43 (HCoV-OC43), a betacoronavirus like SARS-CoV-2, is often used as a research model because it is endemic, typically causes mild respiratory illness, and can be studied under less stringent biosafety conditions. researchgate.netcsic.eswikipedia.orgnih.gov While broad investigations into fluorinated nucleosides against coronaviruses are ongoing, specific published efficacy data for this compound against SARS-CoV-2 or HCoV-OC43 is limited in the reviewed literature. However, its triphosphate form has been noted in literature alongside other nucleoside analogs in the context of coronaviruses including MERS-CoV, SARS-CoV, and HCoV-OC43. wsimg.com The proven mechanism of RdRp inhibition by other nucleoside analogs like Remdesivir provides a strong rationale for the continued investigation of compounds like this compound in this area. nih.gov

In Vitro Antiviral Characterization Studies

The initial evaluation of this compound's antiviral activity has been extensively performed using various cell culture systems. These studies are crucial for determining the compound's potency and spectrum of activity at the cellular level.

Evaluation in Diverse Cell Culture Systems

The antiviral efficacy of this compound has been demonstrated across several cell lines commonly used in virology research.

Madin-Darby Canine Kidney (MDCK) cells: In MDCK cells, this compound has shown inhibitory effects against influenza virus replication. Studies have indicated that the level of inhibition can be influenced by the efficiency of cellular enzymes in phosphorylating the compound. Serial passage of influenza A virus in MDCK cells in the presence of the compound led to the selection of partially resistant variants, suggesting that its antiviral activity is, at least in part, virus-specific.

Chick Embryo Cells: High antiviral activity of this compound was observed in chick embryo cells infected with the FPV/Rostock/34 (H7N1) influenza virus. Research in this system has shown that the compound reversibly inhibits influenza virus replication within the initial hours of infection.

Primary Rhesus Monkey Kidney Cells: The anti-influenza A virus activity of this compound was also confirmed in primary rhesus monkey kidney cells.

Assays in Human Respiratory Epithelial Explant Cultures

To better mimic the natural site of respiratory virus infection, this compound was evaluated in explants of human respiratory epithelium. The compound demonstrated exceptional activity in this more physiologically relevant model. It was found to be approximately 45-fold more potent than the corresponding adenosine (B11128) and inosine (B1671953) compounds in these explant cultures. Furthermore, it showed potent activity against both influenza A and B viruses. One study highlighted that the compound is likely phosphorylated very efficiently in human target cells, contributing to its strong antiviral effect.

Quantitative Assessment of Antiviral Activity: Yield Reduction Assays and Inhibitory Concentration Determination (EC50, EC90)

Yield reduction assays are a standard method to quantify the antiviral potency of a compound by measuring the reduction in virus production. The inhibitory concentration (EC) values, such as EC50 (the concentration required to inhibit 50% of viral activity) and EC90 (the concentration required to inhibit 90% of viral activity), are determined from these assays.

The antiviral activity of this compound has been quantified in various cell systems. In one study, the EC90 for influenza A (H3N2) virus after 24 hours was 12 µg/mL in MDCK cells and 2.5 µg/mL in primary rhesus monkey kidney cells. In contrast, the EC90 values for both influenza A and B viruses at 48 hours were ≤ 0.1 µg/mL in human respiratory epithelial explants, highlighting its potent activity in this system. Another report noted an EC90 of <0.35 µM for influenza A and B strains. In chick embryo cells infected with FPV/Rostock/34 (H7N1) influenza virus, the 50% inhibitory concentration (IC50) was found to be 1.44 µM.

In Vitro Antiviral Activity of this compound Against Influenza Viruses
Cell SystemVirus StrainParameterConcentrationSource
Madin-Darby Canine Kidney (MDCK) CellsInfluenza A (H3N2)EC90 (24h)12 µg/mL
Primary Rhesus Monkey Kidney CellsInfluenza A (H3N2)EC90 (24h)2.5 µg/mL
Human Respiratory Epithelial ExplantsInfluenza A & BEC90 (48h)≤ 0.1 µg/mL
Chick Embryo CellsInfluenza FPV/Rostock/34 (H7N1)IC501.44 µM
GeneralInfluenza A & BEC90&lt;0.35 µM

In Vivo Preclinical Antiviral Studies

Following promising in vitro results, the efficacy of this compound was assessed in animal models of influenza infection, which are critical for understanding the compound's activity in a whole organism.

Murine Models of Influenza Infection

In murine models, this compound has demonstrated significant efficacy. It was found to be more effective than amantadine or ribavirin in reducing virus titers in the lungs of mice when treatment was initiated after infection.

Ferret Models of Influenza Virus Infection

Ferrets are considered a highly relevant model for human influenza infection. In ferret models, this compound significantly inhibited the replication of influenza A virus in the upper respiratory tract. This inhibition led to an amelioration of fever and nasal inflammation. Furthermore, the compound reduced virus replication in the lower respiratory tract by over 100-fold. Against influenza B virus infection in ferrets, the compound also showed efficacy, though the response was somewhat reduced compared to its effect on influenza A virus.

In Vivo Efficacy of this compound in Animal Models
Animal ModelVirusKey FindingsSource
Murine (Mouse)InfluenzaMore effective than amantadine or ribavirin in reducing lung virus titers.
FerretInfluenza ASignificantly inhibited virus replication in the upper respiratory tract; ameliorated fever and nasal inflammation; reduced lower respiratory tract virus replication >100-fold.
FerretInfluenza BProduced a similar but reduced response compared to influenza A.

Assessment of Viral Load Reduction in Respiratory Tract and Lungs

The antiviral efficacy of this compound has been demonstrated through significant reductions in viral loads in both the upper and lower respiratory tracts of animal models. In studies involving ferrets infected with influenza A virus, single-dose treatments significantly inhibited viral replication in the upper respiratory tract. Replication in the lower respiratory tract was also markedly reduced, by over 100-fold, although multiple doses were necessary to prevent replication in the lungs entirely.

In mouse models, orally administered this compound was shown to be more effective at reducing lung virus titers 24 hours after treatment compared to amantadine or ribavirin. Specifically, a study using ferrets infected with influenza A virus documented that treatment with this compound led to a substantial reduction of virus replication in the lungs. Another study in ferrets showed that while peak virus titers were reduced about 100-fold with one or two doses, they were barely detectable in animals that received three doses.

When tested against influenza B virus in ferrets, a single dose produced a similar, though less pronounced, reduction in viral load compared to its effect on influenza A virus, suggesting that the dosing regimen might not have been optimal for influenza B.

Table 1: Effect of this compound on Influenza Virus Titers in Ferrets

Animal ModelVirus StrainTreatment DetailsEffect on Viral LoadSource
FerretInfluenza ASingle dose (5 to 40 mg/kg) 1h post-infectionSignificant inhibition in upper respiratory tract
FerretInfluenza AMultiple doses>100-fold reduction in lower respiratory tract; barely detectable in lungs with three doses
FerretInfluenza BSingle dose (40 mg/kg) 1h post-infectionReduced response compared to Influenza A

Amelioration of Disease Manifestations (e.g., Fever, Nasal Inflammation) in Animal Models

Beyond reducing viral replication, this compound has been shown to alleviate clinical signs of influenza infection in animal models. In ferrets infected with influenza A virus, treatment with the compound resulted in a notable amelioration of fever and nasal inflammation. This improvement in disease manifestations is a direct consequence of the compound's ability to inhibit viral replication in the upper respiratory tract. The reduction in nasal inflammation was judged by a decrease in the influx of leukocytes into the respiratory tract.

Characterization of Viral Resistance to this compound

Selection and Isolation of Partially Resistant Viral Variants

The development of viral resistance to antiviral agents is a critical area of study. Research has shown that it is possible to select for influenza virus variants with reduced susceptibility to this compound. Partially resistant variants of influenza A virus were selected through serial passage in Madin-Darby canine kidney (MDCK) cells in the presence of the compound. This process resulted in the isolation of viral variants that exhibited an approximate 5-fold increase in their EC50 values, indicating a partial resistance. The ability to select for these resistant variants confirms that the antiviral activity of this compound is, at least in part, virus-specific. It was noted that viruses present in the lungs of treated ferrets had susceptibilities to the compound similar to that of the original inoculum virus, suggesting resistance did not readily emerge in that in vivo model under the study conditions.

Biochemical Analysis of Altered Viral Polymerase Susceptibility

Biochemical studies have elucidated the mechanism behind the observed viral resistance. The antiviral action of this compound is mediated through its triphosphate form, 2'-fluorodGTP, which acts as a competitive inhibitor of the influenza virus transcriptase (polymerase). Analysis of the transcriptase isolated from the partially resistant influenza virus variants revealed a significantly lower susceptibility to inhibition by 2'-fluorodGTP.

The transcriptase from the resistant virus was found to be 10-fold less susceptible to 2'-fluorodGTP, with a Ki of 13.

Anticancer Research and Therapeutic Potential of 2 Deoxy 2 Fluoroguanosine

Preclinical Evaluation in Relevant Cancer Models

The fluorinated nucleoside analogue, 2'-Deoxy-2'-fluoroguanosine, has demonstrated notable anticancer activity in preclinical studies. acs.orgresearchgate.net Its structural similarity to natural nucleosides allows it to be taken up by cells and participate in metabolic processes. cardiff.ac.uk The presence of fluorine at the 2' position of the deoxyribose sugar enhances its stability. biosynth.com

Preclinical investigations have explored the efficacy of this compound and its derivatives against various cancer cell lines. For instance, purine (B94841) nucleoside analogs have shown broad antitumor activity, particularly against lymphoid malignancies. medchemexpress.eu In studies involving human colon tumor xenografts, a related compound, 2-Chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine (B156593) (Cl-F-araA), exhibited potent antiproliferative activity against several human colon tumor cell lines, including HCT116, HT-29, DLD-1, and WiDr. nih.gov This analogue demonstrated a 50% growth-inhibitory concentration (IC50) of 0.26 microM after a 72-hour exposure. nih.gov

Table 1: Preclinical Anticancer Activity of a Related 2'-Fluoro Nucleoside Analog (Cl-F-araA)

Cell Line Cancer Type IC50 (µM) Exposure Time (hours)
HCT116 Colon 0.26 72
HT-29 Colon 0.26 72
DLD-1 Colon 0.26 72
WiDr Colon 0.26 72

Data derived from studies on the related compound Cl-F-araA, a novel deoxyadenosine (B7792050) analog. nih.gov

Role as a Nucleotide-Based Inhibitor Targeting Cellular DNA Synthesis

This compound functions as a nucleoside antimetabolite, a class of compounds that interfere with the synthesis of nucleic acids. medchemexpress.eumolnova.com After entering a cell, fluorinated nucleosides like this compound are metabolized by cellular enzymes. cardiff.ac.uknih.gov This process often involves a series of phosphorylation steps, ultimately forming active 5'-triphosphate metabolites. cardiff.ac.uk

These active metabolites act as inhibitors of crucial enzymes involved in DNA and RNA synthesis. cardiff.ac.uk Specifically, this compound has been identified as a potent inhibitor of DNA synthesis. scispace.com The triphosphate form of a related compound, 2'-fluorodGuo, acts as a competitive inhibitor of influenza virus transcriptase, an RNA polymerase. nih.gov This inhibition occurs because the analogue is incorporated into the growing nucleic acid chain, leading to chain termination and halting further synthesis. nih.gov While this specific study focused on a viral enzyme, the principle of chain termination is a common mechanism for nucleoside analogues in inhibiting both viral and cellular polymerases.

The mechanism of action for many fluorinated nucleosides involves the inhibition of enzymes such as DNA polymerase and ribonucleotide reductase. researchgate.netnih.gov By mimicking natural nucleosides, these analogues can be incorporated into DNA, thereby disrupting the replication process and suppressing cell growth and division. cardiff.ac.uk

Development of this compound-5'-monophosphate and Other Active Metabolites in Anticancer Research

The biological activity of this compound is dependent on its intracellular conversion to phosphorylated metabolites. cardiff.ac.uk The initial phosphorylation step, which forms this compound-5'-monophosphate, is a critical activation step. This monophosphate form can then be further phosphorylated to the di- and triphosphate forms.

The development of nucleoside monophosphate analogues is an active area of research. This strategy aims to bypass the initial, often rate-limiting, phosphorylation step, potentially leading to improved efficacy. cardiff.ac.uk

The triphosphate metabolite of this compound is a key player in its anticancer effects. For example, the triphosphate of the related compound 2'-fluorodGuo was found to be a potent inhibitor of influenza virus transcriptase. nih.gov In kinetic studies, this triphosphate metabolite competitively inhibited the enzyme and, when incorporated into the viral RNA, caused chain termination, thus blocking transcription. nih.gov This highlights the importance of the triphosphate form in exerting the biological activity of the parent nucleoside.

Structure Activity Relationships Sar and Analogue Development for 2 Deoxy 2 Fluoroguanosine

Influence of Purine (B94841) Moiety Modifications on Biological Activity

Modifications to the purine base of 2'-Deoxy-2'-fluoroguanosine have a profound impact on its biological activity, particularly its antiviral properties. Research has shown that the presence of a 2-amino group on the purine ring is a critical determinant for potent anti-influenza virus activity. nih.gov Analogues lacking this 2-amino group were found to be less potent. nih.gov

Further substitutions at the 2-position of the purine ring generally lead to a loss of antiviral efficacy. For instance, the introduction of a methyl, methoxy, or fluoro group at this position has been shown to eliminate antiviral activity. nih.gov This suggests a strict structural requirement at the 2-position for effective interaction with the viral target.

Conversely, modifications at other positions of the purine ring have been explored to enhance the compound's therapeutic profile. For example, the synthesis of 2,6-disubstituted purine nucleosides, including those with a chlorine atom at the 2-position, has been investigated to create mimics of known anticancer drugs like cladribine (B1669150) and clofarabine. beilstein-journals.orgd-nb.info Additionally, the development of prodrugs, such as the 2,6-diamino-purine-2'-fluororiboside, has been shown to effectively deliver the active this compound in vivo. asm.org

The following table summarizes the effects of various purine modifications on the anti-influenza activity of this compound analogues:

Purine Modification Effect on Anti-Influenza Activity Reference
2-amino group (unmodified)Potent activity nih.gov
2-unsubstitutedLess potent than 2-amino analogues nih.gov
2-methyl substitutionObliterated activity nih.gov
2-methoxy substitutionObliterated activity nih.gov
2-fluoro substitutionObliterated activity nih.gov

Stereochemical Considerations and the Role of the 2'-Fluoro Group

The high electronegativity of the fluorine atom at the 2'-position influences the sugar to adopt a C3'-endo (North) conformation, which is characteristic of RNA. google.comgoogle.com This conformational preference is a key determinant of the biological properties of oligonucleotides containing these modifications.

In the context of antiviral activity, the stereochemistry of the 2'-fluoro group is critical. For instance, in a series of fluorocarbocyclic guanosine (B1672433) analogues, the 2'β-fluoro isomer (C-AFG) exhibited extremely potent activity against herpes simplex virus type 1 (HSV-1) and type 2 (HSV-2), whereas the 2'α-fluoro epimer was significantly less active. nih.gov This highlights the importance of the specific spatial arrangement of the fluoro substituent for effective interaction with the viral polymerase.

The 2'-fluoro modification also imparts increased nuclease resistance to oligonucleotides, a desirable property for therapeutic applications. google.comgoogle.combiosynth.com This enhanced stability is attributed to the steric and electronic effects of the fluorine atom, which hinder the enzymatic cleavage of the phosphodiester backbone.

The following table outlines the impact of the 2'-fluoro group's stereochemistry on antiviral activity:

Analogue Stereochemistry Antiviral Activity (HSV-1 & HSV-2) Reference
Carbocyclic 2'β-fluoro guanosine (C-AFG)2'β-fluoroExtremely potent nih.gov
Carbocyclic 2'α-fluoro guanosine2'α-fluoroMuch less active nih.gov
Carbocyclic 6'β-fluoro guanosine6'β-fluoroMuch less active nih.gov
Carbocyclic 6'α-fluoro guanosine6'α-fluoroComparable to acyclovir nih.gov

Rational Design and Synthesis of Modified Oligonucleotides Incorporating this compound

The unique properties conferred by the 2'-fluoro modification have led to the rational design and synthesis of oligonucleotides incorporating this compound for various therapeutic and research applications. These modified oligonucleotides, often referred to as 2'-F-RNA, exhibit enhanced stability, increased binding affinity to target RNA, and reduced immune stimulation. metkinenchemistry.commetkinenchemistry.com

The synthesis of these modified oligonucleotides can be achieved through both chemical and enzymatic methods. Chemical synthesis often utilizes phosphoramidite (B1245037) chemistry, where this compound phosphoramidites are incorporated into the growing oligonucleotide chain on a solid support. metkinenchemistry.commetkinenchemistry.com Enzymatic synthesis methods have also been developed, employing DNA polymerases that can accept 2'-fluoro-modified nucleoside triphosphates as substrates. nih.gov For example, KOD and Phusion DNA polymerases have been shown to be capable of synthesizing oligonucleotides containing one or two 2'-fluoro-modified nucleotides with high accuracy. nih.gov

A key application of oligonucleotides containing this compound is in the structural manipulation of G-quadruplexes. researchgate.net G-quadruplexes are non-canonical secondary structures formed in guanine-rich nucleic acid sequences and are implicated in various biological processes, including telomere maintenance and gene regulation. The anti-conformation preference of this compound can be exploited to stabilize specific G-quadruplex topologies or to induce conformational switching. researchgate.net For instance, the strategic substitution of a guanine (B1146940) that adopts a syn conformation with the anti-favoring this compound can disrupt one folding topology and favor another. researchgate.net

The rational design of these modified oligonucleotides also extends to their use as antisense agents and small interfering RNAs (siRNAs). The increased nuclease resistance and enhanced binding affinity of 2'-F-RNA make them promising candidates for gene silencing therapies. metkinenchemistry.commetkinenchemistry.com

The following table highlights key aspects of the design and synthesis of oligonucleotides incorporating this compound:

Aspect Description Reference
Synthesis Methods Chemical synthesis using phosphoramidites; Enzymatic synthesis using DNA polymerases like KOD and Phusion. metkinenchemistry.commetkinenchemistry.comnih.gov
Key Properties Increased nuclease stability, enhanced target binding affinity, reduced immunogenicity. metkinenchemistry.commetkinenchemistry.com
Applications Structural manipulation of G-quadruplexes, antisense oligonucleotides, siRNAs. metkinenchemistry.commetkinenchemistry.comresearchgate.net

Advanced Analytical and Biophysical Characterization for Research Applications

Chromatographic Separation Techniques for Purity Assessment and Metabolite Profiling (e.g., HPLC-UV/MS)

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detection is a cornerstone for assessing the purity of 2'-Deoxy-2'-fluoroguanosine and profiling its metabolites. This powerful combination allows for the separation of the target compound from impurities and the identification of related substances with high sensitivity and specificity.

The manufacturing process of synthetic nucleosides can result in impurities that are structurally very similar to the active pharmaceutical ingredient (API). biopharminternational.com HPLC provides the high-resolution separation necessary to distinguish these closely related compounds. biopharminternational.com UV detection offers a robust and reliable method for quantification, while MS detection provides mass information, enabling the identification of unknown compounds and metabolites. biopharminternational.comnih.gov

Novel workflows combining HPLC-UV and MS have been developed to enhance analytical sensitivity and specificity, which is crucial for identifying and quantifying impurities that may be present at very low concentrations. biopharminternational.com For instance, a generic UHPLC-UV-MS method can achieve limits of quantitation (LOQ) in the low ng/mL range, which is particularly important for highly potent compounds. americanpharmaceuticalreview.com The complementary nature of UV and MS data ensures accurate impurity profiling; UV for quantification and MS for identification. biopharminternational.com

Table 1: HPLC-UV/MS Parameters for Nucleoside Analog Analysis

ParameterTypical Value/ConditionPurpose
Column C18 reverse-phaseSeparation based on hydrophobicity
Mobile Phase Gradient of acetonitrile (B52724) and water with formic acidElution of compounds with varying polarities
Flow Rate 0.2-1.0 mL/minOptimal separation and peak shape
UV Detection ~260 nmQuantitation of guanine-containing compounds
MS Detection Electrospray Ionization (ESI) in positive or negative modeMass determination and structural information

This table presents typical parameters and may vary depending on the specific application and instrumentation.

Spectroscopic Investigations for Conformational Analysis of this compound and its Derivatives

Spectroscopic techniques are indispensable for elucidating the conformational preferences of this compound and its derivatives in solution. Ultraviolet (UV) spectroscopy, Circular Dichroism (CD), and Nuclear Magnetic Resonance (NMR) spectroscopy each provide unique insights into the molecule's three-dimensional structure.

Ultraviolet (UV) Spectroscopy: UV spectroscopy is routinely used to monitor structural changes in nucleic acids. nih.gov For this compound, changes in the UV absorption spectrum can indicate alterations in the electronic environment of the guanine (B1146940) base, which can be influenced by stacking interactions and hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed atomic-level information about the conformation of the sugar ring, the orientation of the glycosidic bond, and internucleotide distances. Studies on related 2'-fluoro-arabinofuranosyl nucleosides have shown that the fluorine substituent significantly influences the sugar pucker, often resulting in a mixture of C2'-endo and C3'-endo conformations. nih.gov The chemical shifts and coupling constants of the furanose protons are sensitive indicators of the sugar ring's conformational equilibrium. nih.gov

Table 2: Spectroscopic Data for Conformational Analysis of Fluorinated Nucleosides

TechniqueObservationInterpretation
UV Spectroscopy Hyperchromicity/Hypochromicity at ~260 nmChanges in base stacking and duplex formation
Circular Dichroism Positive band at ~260 nm, negative band at ~240 nmCharacteristic of a parallel G-quadruplex structure researchgate.net
NMR Spectroscopy ³J(H1'-H2') coupling constantsInformation on sugar pucker conformation (North vs. South)
NMR Spectroscopy Nuclear Overhauser Effects (NOEs)Determination of through-space proximities and glycosidic torsion angle (syn vs. anti)

This table summarizes typical observations and their structural interpretations for fluorinated nucleosides.

Crystallographic Analysis of this compound and its Complexes for Structural Insights

Crystallographic studies of the related nucleoside, 2'-deoxy-2'-fluoroinosine, have revealed that the 2'-fluoro substitution strongly influences the sugar conformation, favoring a C3'-endo type pucker. nih.gov These studies also show that twisted conformations involving C4'-exo puckering can be a characteristic feature of 2'-fluoronucleosides. nih.gov The analysis of a single crystal can reveal multiple conformations within the asymmetric unit, providing a glimpse into the molecule's conformational flexibility. For instance, in the crystal structure of 2'-deoxy-2'-fluoroinosine monohydrate, two independent molecules were observed with different conformations around the glycosidic bond (syn and anti). nih.gov

Such structural data is invaluable for understanding how the fluorine atom's electronegativity and size impact the local geometry and, consequently, the biological activity of the nucleoside. These insights are crucial for the rational design of new antiviral and anticancer agents.

Table 3: Crystallographic Data for a Related 2'-Fluoro Nucleoside (2'-deoxy-2'-fluoroinosine)

ParameterMolecule AMolecule B
Glycosidic Bond Conformation syn nih.govanti nih.gov
Sugar Pucker C(3')-endo-C(4')-exo nih.govC(4')-exo-C(3')-endo nih.gov
Pseudorotation Phase Angle (P) 29° nih.gov41° nih.gov
Exocyclic C(4')-C(5') Bond gauche+ nih.govgauche+ nih.gov

This data is for 2'-deoxy-2'-fluoroinosine, a structurally similar compound, and provides a model for the expected structural features of this compound. nih.gov

Future Directions and Emerging Research Perspectives

Rational Drug Design Strategies Guided by Mechanistic Understanding

The therapeutic efficacy of 2'-Deoxy-2'-fluoroguanosine is rooted in its action as a nucleoside analog. After cellular enzymes phosphorylate it to its triphosphate form, this compound triphosphate (2'-dF-GTP), it acts as a competitive inhibitor and a chain terminator of viral RNA-dependent RNA polymerase (RdRp). nih.gov Specifically, in influenza virus, 2'-dF-GTP competes with the natural substrate, guanosine (B1672433) triphosphate (GTP), for incorporation into the growing RNA strand. nih.gov Once incorporated, the presence of the fluorine atom at the 2'-position disrupts further elongation of the RNA chain, effectively halting viral replication. nih.gov

This detailed mechanistic insight provides a solid foundation for the rational design of next-generation nucleoside analogs with improved potency, selectivity, and pharmacokinetic profiles. Key strategies include:

Modifications of the Sugar Moiety: The 2'-fluorine atom imparts a specific sugar pucker conformation (North or C3'-endo) that mimics the geometry of RNA. nih.govmdpi.com This conformational rigidity is crucial for its recognition by viral polymerases. Future design efforts can explore other substitutions at the 2' and other positions (e.g., 4'-position) of the deoxyribose ring to fine-tune this conformation, potentially increasing binding affinity and selectivity for viral polymerases over host-cell polymerases. nih.govnih.gov For instance, the introduction of bulky or electronically distinct groups could optimize interactions within the enzyme's active site.

Base Modifications: While the guanine (B1146940) base is essential for recognition, modifications to the purine (B94841) ring could enhance antiviral activity or broaden the spectrum to include viruses that are not susceptible to the parent compound. Such modifications could also circumvent potential resistance mechanisms that arise from mutations in the viral polymerase. nbinno.com

Prodrug Approaches: To improve bioavailability and cellular uptake, prodrug strategies are being explored for nucleoside analogs. nih.gov This involves attaching lipophilic moieties to the molecule, which are later cleaved by intracellular enzymes to release the active triphosphate form. Designing prodrugs of this compound could enhance its delivery to target cells and tissues, thereby increasing its therapeutic index.

A deeper understanding of the three-dimensional structure of viral polymerases in complex with 2'-dF-GTP, obtained through techniques like X-ray crystallography, will be invaluable for structure-based drug design, allowing for the computational modeling and synthesis of novel derivatives with predicted superior activity. nih.gov

Exploration of this compound in Combination Therapies

The complexity of viral infections and cancer, coupled with the emergence of drug resistance, underscores the need for combination therapies. hidocdr.com Combining therapeutic agents with different mechanisms of action can lead to synergistic effects, reduce the likelihood of resistance, and allow for lower, less toxic concentrations of individual drugs. mdpi.com

While specific studies on combination therapies involving this compound are still emerging, this represents a significant area for future research. Potential combination strategies include:

Antiviral Combinations: In the context of influenza, this compound could be combined with other approved anti-influenza drugs, such as neuraminidase inhibitors (e.g., oseltamivir) or cap-dependent endonuclease inhibitors (e.g., baloxavir (B560136) marboxil). This multi-pronged attack on the viral life cycle could result in more profound and durable antiviral responses.

Anticancer Combinations: For other fluorinated nucleosides like 5-fluorouracil, combination with other agents has been shown to enhance antitumor activity. nih.gov Should this compound or its derivatives demonstrate anticancer properties, exploring combinations with existing chemotherapeutics, targeted therapies, or immunotherapies would be a logical next step. For example, combining a DNA synthesis inhibitor with a drug that modulates apoptosis pathways could lead to enhanced cancer cell killing. mdpi.comnih.gov

The table below conceptualizes potential combination strategies and their rationales, which require future experimental validation.

Therapeutic AreaPotential Combination AgentRationale for Combination
Influenza Neuraminidase Inhibitor (e.g., Oseltamivir)Dual-mechanism attack: Inhibition of viral replication (2'-dFG) and inhibition of viral release from host cells.
Influenza Endonuclease Inhibitor (e.g., Baloxavir)Complementary inhibition of viral RNA synthesis at different stages (transcription vs. replication initiation).
Oncology Topoisomerase Inhibitor (e.g., Doxorubicin)Induction of DNA damage and simultaneous blockage of DNA repair/synthesis pathways.
Oncology PARP Inhibitor (e.g., Olaparib)Targeting cancer cells with deficiencies in DNA repair mechanisms by inhibiting alternative repair pathways.

This table presents hypothetical combinations for future investigation and is not based on existing clinical data for this compound.

Investigation of Broader Antiviral and Anticancer Spectrum Efficacy

The clinical utility of many nucleoside analogs extends beyond their initial indication. nih.govbohrium.com Consequently, a key area of future research is the systematic evaluation of this compound and its rationally designed derivatives against a wider array of viruses and cancer types.

The rationale for this expansion is based on the conserved nature of polymerase enzymes across different virus families and the reliance of rapidly proliferating cancer cells on DNA and RNA synthesis. medchemexpress.com

Broader Antiviral Spectrum: While potent against influenza, the efficacy of this compound against other RNA viruses is an area of active interest. A study that screened a series of fluoro-substituted nucleosides for activity against flaviviruses, such as Tick-Borne Encephalitis Virus (TBEV), included this compound. nih.gov Although in this specific study 3′-deoxy-3′-fluoroadenosine showed more potent activity, the investigation highlights the strategy of screening existing compounds against new viral threats. nih.govasm.org Future studies should include a diverse panel of viruses, including other flaviviruses (Dengue, Zika), coronaviruses (SARS-CoV-2), and respiratory syncytial virus (RSV). nih.gov

Anticancer Potential: Purine nucleoside analogs have demonstrated broad antitumor activity, particularly in lymphoid malignancies, by inhibiting DNA synthesis and inducing apoptosis. medchemexpress.com The development of 2'-deoxy-2'-fluoro-4'-selenoarabinofuranosyl-cytosine, a 2'-fluoro-modified nucleoside, has shown highly potent anticancer activity in multiple cancer cell lines, underscoring the potential of this chemical class in oncology. nih.gov Systematic screening of this compound against a panel of human cancer cell lines (e.g., leukemia, lymphoma, solid tumors) is warranted to identify potential anticancer efficacy.

The table below summarizes the activity of related fluorinated nucleosides against different viruses, providing a rationale for the broader screening of this compound.

CompoundVirus FamilyReported Activity
This compoundOrthomyxoviridae (Influenza)Potent inhibition of viral replication (EC₉₀ <0.35 µM). medchemexpress.com
3'-Deoxy-3'-fluoroadenosineFlaviviridae (TBEV, WNV)Significant reduction in viral titers in vitro and in vivo. nih.govasm.org
4′-ethynyl-2-fluoro-2′-deoxyadenosineRetroviridae (HIV-1)Highly potent reverse transcriptase translocation inhibitor. nih.gov
ALS-8112 (4′-chloromethyl-2′-deoxy-2′-fluorocytidine)Paramyxoviridae (RSV)Evaluated in clinical trials for RSV infections. nih.gov

Expanding Applications in Advanced Molecular Biology Tools (e.g., siRNA, Aptamers)

The chemical properties that make this compound a promising therapeutic agent—namely its conformational rigidity and enhanced metabolic stability—are also highly advantageous for its use in molecular biology tools like small interfering RNAs (siRNAs) and aptamers. biosynth.com

Enhancement of siRNA Therapeutics: siRNAs are powerful tools for gene silencing but are limited by their susceptibility to degradation by nucleases in serum. nih.govsemanticscholar.org Chemical modifications are crucial to overcoming this hurdle. Incorporating 2'-fluoro modifications, such as this compound, into siRNA strands significantly enhances their nuclease resistance and thermal stability. nih.govresearchgate.net Studies have shown that siRNAs modified with 2'-deoxy-2'-fluoro-β-d-arabinonucleic acid (FANA), a related analog, have substantially longer half-lives in serum and can be more potent than unmodified siRNAs. semanticscholar.orgresearchgate.net A fully FANA-modified sense strand hybridized to an antisense RNA strand was shown to be four times more potent and had a serum half-life of approximately 6 hours, compared to less than 15 minutes for the unmodified siRNA. researchgate.net This increased stability and potency make 2'-fluoro-modified siRNAs, including those containing this compound, highly attractive candidates for in vivo therapeutic applications. researchgate.netnih.gov

Development of High-Affinity Aptamers: Aptamers are short, single-stranded nucleic acid molecules that can fold into specific three-dimensional structures to bind to targets like proteins with high affinity and specificity. creative-biolabs.com They are generated through a process called SELEX (Systematic Evolution of Ligands by Exponential Enrichment). Incorporating modified nucleotides like 2'-fluoro pyrimidines or purines into the aptamer library can lead to the selection of aptamers with superior properties. The 2'-fluoro modification can increase binding affinity and confer nuclease resistance, which is critical for therapeutic and diagnostic applications. creative-biolabs.com For example, aptamers containing the related 2'-fluoroarabinonucleic acid (FANA) modification have been selected to bind HIV-1 integrase and reverse transcriptase with picomolar affinity, which is orders of magnitude tighter than unmodified DNA or RNA aptamers. nih.govresearchgate.net The unique structural conformations adopted by FANA-containing oligonucleotides were shown to be critical for this high-affinity binding. nih.gov This demonstrates the immense potential of using this compound and other 2'-fluoro analogs to develop robust and highly specific aptamers for a range of targets.

The table below highlights the improvements conferred by 2'-fluoro modifications on molecular biology tools.

Molecular ToolPropertyImprovement with 2'-Fluoro Modification
siRNA Nuclease ResistanceSubstantially enhanced stability in serum. researchgate.netresearchgate.net
siRNA PotencyIncreased gene silencing activity compared to unmodified siRNA. researchgate.netresearchgate.net
Aptamer Target AffinityEnables selection of aptamers with picomolar binding affinities. nih.gov
Aptamer StabilityIncreased resistance to degradation, improving utility in biological fluids. creative-biolabs.com

Q & A

Q. What combination therapy protocols enhance the apoptotic effects of this compound in lymphoid malignancies?

  • Synergistic Partners :
  • DNA methyltransferase inhibitors (e.g., decitabine) to sensitize cells to apoptosis.
  • BCL-2 inhibitors (e.g., venetoclax) to amplify mitochondrial apoptosis pathways .
  • Validation : Use murine xenograft models to assess tumor regression (e.g., 50% reduction in tumor volume vs. monotherapy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2'-Deoxy-2'-fluoroguanosine
Reactant of Route 2
2'-Deoxy-2'-fluoroguanosine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.